molecular formula C18H21N3O2 B11985484 2-(4-Methoxyanilino)-N'-(1-(4-methylphenyl)ethylidene)acetohydrazide CAS No. 302910-46-9

2-(4-Methoxyanilino)-N'-(1-(4-methylphenyl)ethylidene)acetohydrazide

Cat. No.: B11985484
CAS No.: 302910-46-9
M. Wt: 311.4 g/mol
InChI Key: NHHHZVHJZJZXGP-XSFVSMFZSA-N
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Description

2-(4-Methoxyanilino)-N’-(1-(4-methylphenyl)ethylidene)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a methoxyaniline group and a methylphenyl group, making it a subject of interest in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyanilino)-N’-(1-(4-methylphenyl)ethylidene)acetohydrazide typically involves the condensation of 4-methoxyaniline with an appropriate acetohydrazide derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyaniline group.

    Reduction: Reduction reactions may target the acetohydrazide moiety.

    Substitution: Both the methoxyaniline and methylphenyl groups can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-Methoxyanilino)-N’-(1-(4-methylphenyl)ethylidene)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyanilino)-N’-(1-(4-methylphenyl)ethylidene)acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

  • 3-(4-Methoxyanilino)-1-(4-methylphenyl)-1-propanone
  • 2-[3-(4-methoxyanilino)-3-(4-methylphenyl)prop-2-enylidene]malononitrile

Comparison: Compared to these similar compounds, 2-(4-Methoxyanilino)-N’-(1-(4-methylphenyl)ethylidene)acetohydrazide is unique due to its specific acetohydrazide moiety, which imparts distinct chemical properties and potential applications. Its structure allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

302910-46-9

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

2-(4-methoxyanilino)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C18H21N3O2/c1-13-4-6-15(7-5-13)14(2)20-21-18(22)12-19-16-8-10-17(23-3)11-9-16/h4-11,19H,12H2,1-3H3,(H,21,22)/b20-14+

InChI Key

NHHHZVHJZJZXGP-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)CNC2=CC=C(C=C2)OC)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)CNC2=CC=C(C=C2)OC)C

Origin of Product

United States

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